6-Chloro-4-hydroxy-5,8-dioxo-7-(phenylamino)-5,8-dihydronaphthalen-1-yl benzoate
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Overview
Description
7-ANILINO-6-CHLORO-4-HYDROXY-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene core substituted with an anilino group, a chloro group, a hydroxy group, and a benzoate ester. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ANILINO-6-CHLORO-4-HYDROXY-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative, which undergoes chlorination to introduce the chloro group. Subsequent steps involve the introduction of the anilino group through nucleophilic substitution and the hydroxy group via hydroxylation reactions. The final step involves esterification with benzoic acid to form the benzoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-ANILINO-6-CHLORO-4-HYDROXY-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine can produce an aniline derivative.
Scientific Research Applications
7-ANILINO-6-CHLORO-4-HYDROXY-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Its potential pharmacological properties are being explored for developing new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-ANILINO-6-CHLORO-4-HYDROXY-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, while the chloro and hydroxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-CHLORO-4-HYDROXY-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE
- 7-ANILINO-4-HYDROXY-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE
- 7-ANILINO-6-CHLORO-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE
Uniqueness
What sets 7-ANILINO-6-CHLORO-4-HYDROXY-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE apart from similar compounds is the specific combination of functional groups. The presence of both an anilino and a chloro group on the naphthalene core, along with a hydroxy group and a benzoate ester, provides unique chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H14ClNO5 |
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Molecular Weight |
419.8 g/mol |
IUPAC Name |
(7-anilino-6-chloro-4-hydroxy-5,8-dioxonaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C23H14ClNO5/c24-19-20(25-14-9-5-2-6-10-14)22(28)18-16(12-11-15(26)17(18)21(19)27)30-23(29)13-7-3-1-4-8-13/h1-12,25-26H |
InChI Key |
LCOOROSCJABGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C3C(=C(C=C2)O)C(=O)C(=C(C3=O)NC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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